1-(2-Bromophenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-2-fluoroethan-1-amine is an organic compound that features a bromine atom attached to a phenyl ring and a fluorine atom attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-fluoroethan-1-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-fluoroethan-1-amine
- 1-(2-Iodophenyl)-2-fluoroethan-1-amine
- 1-(2-Bromophenyl)-2-chloroethan-1-amine
Uniqueness
1-(2-Bromophenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H9BrFN/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,11H2 |
InChI Key |
HSWJPZQAKSROMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CF)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.